Cas no 947-73-9 (9-Aminophenanthrene)

9-Aminophenanthrene structure
9-Aminophenanthrene structure
9-Aminophenanthrene
947-73-9
C14H11N
193.243843317032
40389
24848932

9-Aminophenanthrene Properties

Names and Identifiers

    • 9-Aminophenanthrene
    • 9-AMINO PHENANTHRANE
    • 2-aminophenanthrene
    • 9-aminophenantrene
    • 9-PHENANTHRENAMINE
    • 9-Phenanthrylamine
    • Phenanthren-9-ylaMine
    • Phenanthrylamine
    • 9-Phenanthrylamine (6CI, 7CI, 8CI)
    • (Phenanthren-9-yl)amine
    • Phenanthren-9-amine
    • J-519490
    • 9Phenanthrylamine
    • EINECS 213-431-6
    • DB-057531
    • NS00042844
    • CHEMBL83088
    • CHEBI:50475
    • BRN 2209422
    • phenanthren-9-yl-amine
    • STR02251
    • AKOS015854888
    • 9AP
    • DTXCID90164064
    • CCRIS 7006
    • MFCD00001177
    • DB03369
    • H10540
    • Q27094313
    • 7M9M5KM2XY
    • PD007045
    • DTXSID60241573
    • 9-Aminophenanthrene, 96%
    • BIDD:GT0223
    • Phenanthren9amine
    • SY353453
    • SCHEMBL1148967
    • UNII-7M9M5KM2XY
    • 947-73-9
    • +Expand
    • MFCD00001177
    • KIHQWOBUUIPWAN-UHFFFAOYSA-N
    • 1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2
    • NC1C2C(=CC=CC=2)C2C(=CC=CC=2)C=1

Computed Properties

  • 193.08900
  • 1
  • 1
  • 0
  • 193.089149355g/mol
  • 15
  • 225
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26Ų

Experimental Properties

  • 4.15640
  • 26.02000
  • 1.5850 (estimate)
  • It is slightly soluble in water 0.00581 mg/mL.
  • 319.47°C (rough estimate)
  • 137-139 °C (lit.)
  • 0.0±1.0 mmHg at 25°C
  • 224.4±15.4 °C
  • Not determined
  • Not determined
  • 1.1061 (rough estimate)

9-Aminophenanthrene Security Information

  • GHS07 GHS07
  • SG0175000
  • 3
  • 26-37/39
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315-H319-H335
  • P261-P305+P351+P338
  • storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • 36/37/38
  • Warning

9-Aminophenanthrene Customs Data

  • 2921499090
  • China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

9-Aminophenanthrene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003O0Q-1g
9-Aminophenanthrene
947-73-9 97%
1g
$59.00 2024-04-19
A2B Chem LLC
AB70298-1g
9-Aminophenanthrene
947-73-9 97%
1g
$54.00 2024-07-18
Aaron
AR003O92-250mg
9-Aminophenanthrene
947-73-9
250mg
$12.00 2024-07-18
abcr
AB348734-250mg
9-Aminophenanthrene, 96%; .
947-73-9 96%
250mg
€104.20
Alichem
A019147572-100g
9-Aminophenanthrene
947-73-9 95%
100g
$785.00 2023-08-31
Ambeed
A551699-100mg
Phenanthren-9-amine
947-73-9 97%
100mg
$17.0
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H55773-250mg
9-Aminophenanthrene, 96%
947-73-9 96%
250mg
¥5644.00 2023-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSW548-100mg
phenanthren-9-amine
947-73-9 95%
100mg
¥115.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1101313-100mg
9-Phenanthrylamine
947-73-9 98%
100mg
¥148.00
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P64430-1g
Phenanthren-9-amine
947-73-9 97%
1g
¥454.0 2024-07-19

9-Aminophenanthrene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane
Reference
Efficient Synthesis of 9-Aminophenanthrenes and Heterocyclic Analogues by Electrocyclization of Biaryl Keteniminium Salts
Quinodoz, Pierre ; Kolleth, Amandine; Dagoneau, Dylan ; Yoshimura, Masahiko; Reyes Mendez, Lucia; et al, Helvetica Chimica Acta, 2022, 105(11),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ethyl N-[(phenylsulfonyl)oxy]ethanimidate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Deacetylative Amination of Acetyl Arenes and Alkanes with C-C Bond Cleavage
Hyodo, Kengo ; Hasegawa, Genna; Maki, Hiroya; Uchida, Kingo, Organic Letters, 2019, 21(8), 2818-2822

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Derivatives of phenanthrene. The preparation of 9-amino-, 9-iodo-, and 9-fluorophenanthrene
Goldberg, M. A.; Ordas, E. P.; Carsch, G., Journal of the American Chemical Society, 1947, 69, 260-2

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Titanium isopropoxide ,  Magnesium Solvents: Tetrahydrofuran ;  4 h, 50 °C
Reference
Electrochemical oxidation induced intermolecular aromatic C-H imidation
Hu, Xia; Zhang, Guoting; Nie, Lei; Kong, Taige; Lei, Aiwen, Nature Communications, 2019, 10(1), 1-10

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Benzophenone imine Catalysts: Bis(dibenzylideneacetone)palladium ,  BINAP Solvents: Toluene ;  1 d, rt
Reference
Aryl amine derivative and application in organic electroluminescent device
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Ammonia ,  Sodium amide Solvents: Diethyl ether
Reference
New route to 9-phenanthrylamine
Altiparmakian, R. H.; Braithwaite, Richard S. W., Journal of the Chemical Society [Section] C: Organic, 1967, (19),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydroxylamine-O-sulfonic acid Solvents: Acetonitrile ,  Water ;  16 h, rt
Reference
Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent.
Voth, Samantha; Hollett, Joshua W.; McCubbin, J. Adam, Journal of Organic Chemistry, 2015, 80(5), 2545-2553

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
A new cyclization reaction
Bradsher, Charles K.; Beavers, Dorothy J.; Little, Edwin D., Journal of the American Chemical Society, 1954, 76,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
New synthetic route to 9,10-iminophenanthrene
Denis, J. N.; Krief, A., Tetrahedron, 1979, 35(24), 2901-3

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: [4-Methoxy-3,5,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]diph… ,  [5-Methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]diph… ,  [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC](methanesulfonato-κO)[[5-methoxy-3,4,6-tri… Solvents: 1,4-Dioxane ;  rt; 24 h, 100 °C
Reference
Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle Precatalysts
Cheung, Chi Wai; Surry, David S.; Buchwald, Stephen L., Organic Letters, 2013, 15(14), 3734-3737

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium ,  Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Ammonia
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
Reference
Synthesis of triaryls: hydroxy and amine dinaphthyl and diphenanthryl aryls by one-pot electron-transfer nucleophilic substitution reactions
Jimenez, Liliana B.; Torres, Natalia V.; Borioni, Jose L.; Pierini, Adriana B., Tetrahedron, 2014, 70(22), 3614-3620

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium ,  Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Ammonia ;  -33 °C
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
Reference
A different route to the synthesis of 9,10-disubstituted phenanthrenes
Tempesti, Tomas C.; Pierini, Adriana B.; Baumgartner, Maria T., Journal of Organic Chemistry, 2005, 70(16), 6508-6511

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Benzophenone imine Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ;  12 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 - 5 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  pH 10 - 14
1.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Reference
Nickel-Catalyzed Synthesis of Primary Aryl and Heteroaryl Amines via C-O Bond Cleavage
Yue, Huifeng; Guo, Lin; Liu, Xiangqian; Rueping, Magnus, Organic Letters, 2017, 19(7), 1788-1791

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ,  Water ;  25 h, 110 °C
Reference
Monoamine derivatives for use as hole transfer layers in organic electroluminescent devices
, United States, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ,  Water ;  25 h, 110 °C
Reference
Mono amine derivatives and organic electroluminescent device including the same
, United States, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ,  Water ;  25 h, 110 °C
Reference
Material for organic electroluminescent device and organic electroluminescent device including the same
, United States, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ;  25 h, 110 °C
Reference
Monoamine derivatives having dibenzothiophene structures and organic electroluminescence devices using them
, Japan, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Copper oxide (Cu2O) ,  Ammonia Solvents: N-Methyl-2-pyrrolidone ,  Water ;  25 h, 110 °C
Reference
Materials for organic electroluminescent devices for improved emission life, and organic electroluminescent devices using the materials
, United States, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: L-Hydroxyproline ,  Calcium carbonate ,  Ammonia ,  Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  100 °C; 2 h, 100 °C
Reference
Novel substituted heterocyclic compounds as electroluminescent host material for an organic electroluminescent device
, Korea, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ;  24 h, 50 °C
Reference
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory
Zhu, Chen; Li, Gongqiang; Ess, Daniel H.; Falck, John R.; Kurti, Laszlo, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

9-Aminophenanthrene Raw materials

9-Aminophenanthrene Preparation Products

9-Aminophenanthrene Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:947-73-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:947-73-9)
TANG SI LEI
15026964105
2881489226@qq.com

9-Aminophenanthrene Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:947-73-9)9-Aminophenanthrene
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